molecular formula C20H23NO5S B11169646 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-acetylmethioninate

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-acetylmethioninate

Cat. No.: B11169646
M. Wt: 389.5 g/mol
InChI Key: VWRFWVKNUVYEDF-UHFFFAOYSA-N
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Description

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-acetylmethioninate is a synthetic organic compound that belongs to the class of benzochromenes. This compound is characterized by its unique structure, which includes a benzochromene core and an N-acetylmethioninate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-acetylmethioninate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzochromene Core: The initial step involves the cyclization of appropriate precursors to form the benzochromene core. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.

    Introduction of the Oxo Group: The oxo group at the 6-position is introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the N-acetylmethioninate Moiety: The final step involves the esterification or amidation reaction to attach the N-acetylmethioninate group to the benzochromene core. This can be achieved using reagents like acetyl chloride and methionine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-acetylmethioninate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify the existing functional groups.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the benzochromene core or the N-acetylmethioninate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction may produce hydroxylated compounds.

Scientific Research Applications

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-acetylmethioninate has several scientific research applications:

    Chemistry: It is used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It may be used in the development of new materials or as a chemical reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-acetylmethioninate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-acetylmethioninate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its N-acetylmethioninate moiety differentiates it from other benzochromene derivatives, potentially leading to unique interactions with biological targets.

Properties

Molecular Formula

C20H23NO5S

Molecular Weight

389.5 g/mol

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-acetamido-4-methylsulfanylbutanoate

InChI

InChI=1S/C20H23NO5S/c1-12(22)21-17(9-10-27-2)20(24)25-13-7-8-15-14-5-3-4-6-16(14)19(23)26-18(15)11-13/h7-8,11,17H,3-6,9-10H2,1-2H3,(H,21,22)

InChI Key

VWRFWVKNUVYEDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCSC)C(=O)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2

Origin of Product

United States

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